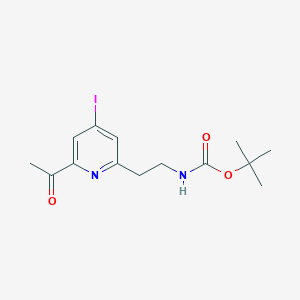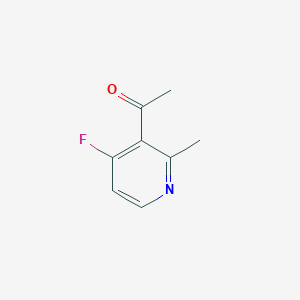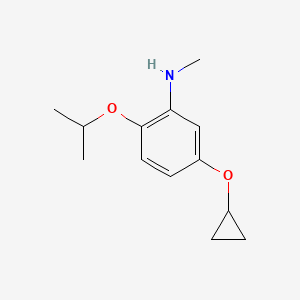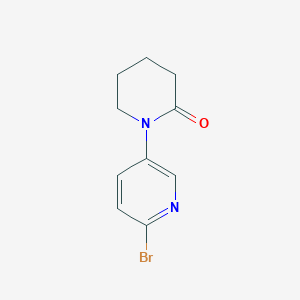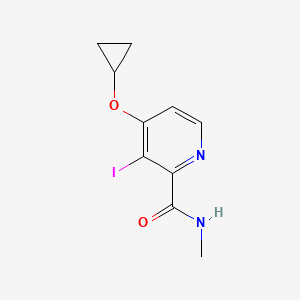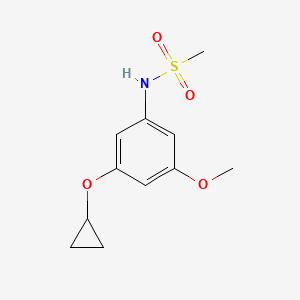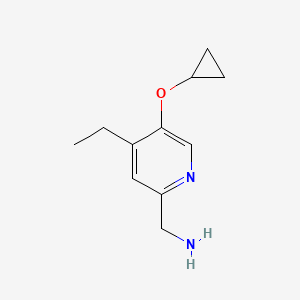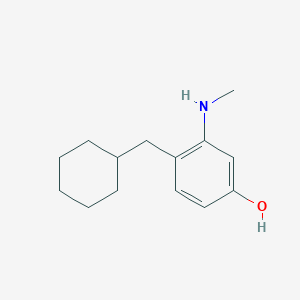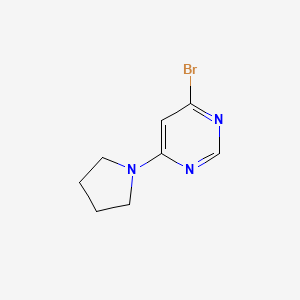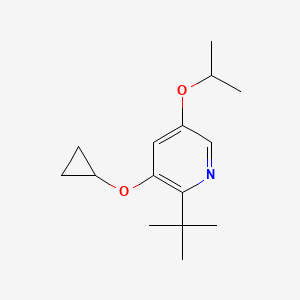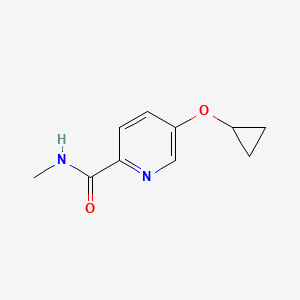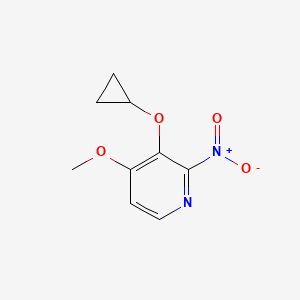
3-Cyclopropoxy-4-methoxy-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a nitro group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-4-methoxy-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridine derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclopropoxy-4-methoxy-2-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-methoxy-2-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes, making the compound useful in research and development .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-4-methoxy-2-nitropyridine can be compared with other nitropyridine derivatives, such as:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Nitropyridine: Lacks both the methoxy and cyclopropoxy groups.
4-Chloro-3-nitropyridine: Contains a chloro group instead of a methoxy group. The presence of the cyclopropoxy and methoxy groups in this compound makes it unique and can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-4-5-10-9(11(12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
RSXUIHVKLQHHHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


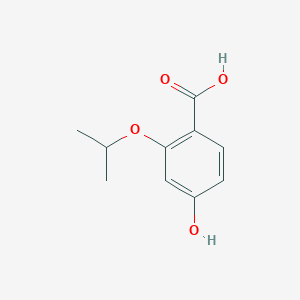
![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
